![molecular formula C24H28N4O3S3 B2570393 4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361171-28-0](/img/structure/B2570393.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H28N4O3S3 and its molecular weight is 516.69. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Compounds with structural motifs similar to the specified chemical have been synthesized and investigated for their anticancer activities. For instance, derivatives of indapamide, a sulfamoylbenzamide, showed promising pro-apoptotic activity against melanoma cell lines, indicating potential utility in developing anticancer therapies (Ö. Yılmaz et al., 2015). Additionally, novel bisamide compounds containing the benzothiazole unit have demonstrated antitumor activity in vitro, further highlighting the relevance of such structures in anticancer research (Lu Ping, 2012).
Inhibition of Carbonic Anhydrases
The inhibition of human carbonic anhydrases has been a significant focus of research involving sulfonamide-based compounds. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain cancers. Studies on sulfonamide derivatives, including those structurally related to the query compound, have shown potent inhibition of various carbonic anhydrase isoforms, underscoring their importance in medicinal chemistry and enzyme inhibition studies (C. Supuran et al., 1996); (S. Distinto et al., 2019).
Photophysical and Electronic Properties
The exploration of the electronic structure and interface properties of molecules with benzothiadiazole cores, akin to the query compound, has implications for organic electronics, particularly in the development of efficient bulk heterojunction solar cells. Studies demonstrate the interaction between such molecules and metal surfaces, affecting device interface properties (Holger Hintz et al., 2010).
Antimicrobial and Antibacterial Activities
Benzothiazole derivatives have been investigated for their antimicrobial and antibacterial properties. Research indicates that novel bis-sulfoxide derivatives with acylhydrazone and benzothiazole moieties show significant in vitro inhibitory effects against certain bacterial strains, providing a foundation for developing new antibacterial agents (Jianhong Zhang et al., 2020).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S3/c1-14(2)12-28(13-15(3)4)34(30,31)18-8-6-17(7-9-18)23(29)27-24-26-19-10-11-20-21(22(19)33-24)25-16(5)32-20/h6-11,14-15H,12-13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFNICEXWXSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

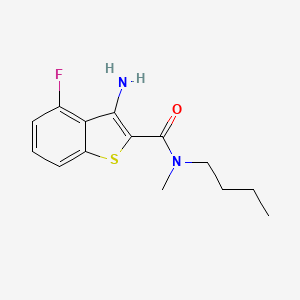
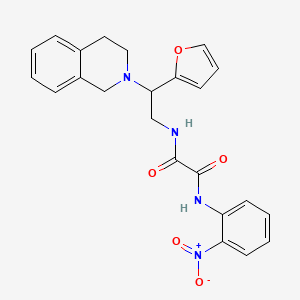
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
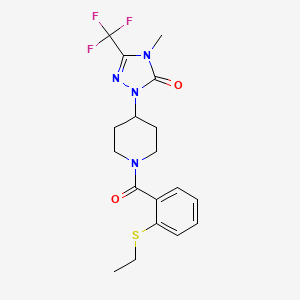
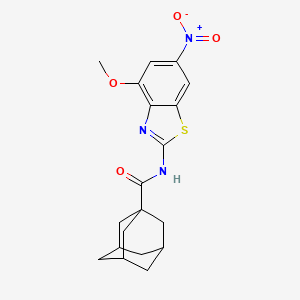
![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
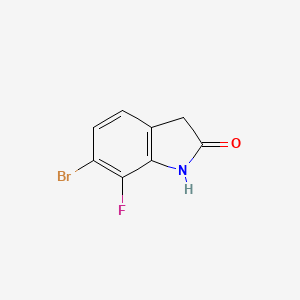
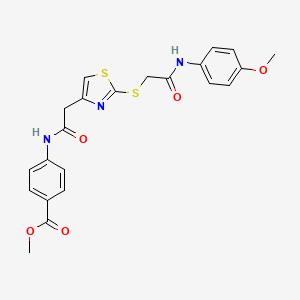
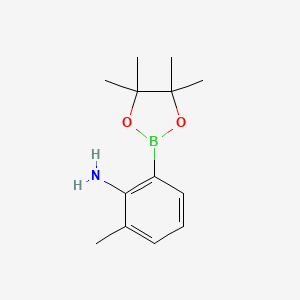
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)
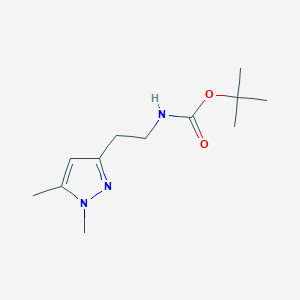
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)